molecular formula C12H10F3NO6 B13204778 Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate

Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B13204778
M. Wt: 321.21 g/mol
InChI Key: OJDGPWVWAMNXMN-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is an organic compound with a complex structure, featuring a nitrophenyl group, a trifluoromethyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the following steps:

    Esterification: The formation of the ester group by reacting the appropriate carboxylic acid with methanol in the presence of an acid catalyst.

    Hydroxylation: The addition of a hydroxyl group to the molecule using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reagents like hydrogen gas and palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-4-(4-aminophenyl)-4-oxo-2-(trifluoromethyl)butanoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(methyl)butanoate: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of both the nitrophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these groups makes the compound particularly interesting for research and industrial applications.

Biological Activity

Methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate, with the CAS number 1529805-78-4, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, cytotoxicity, and antibacterial properties, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3NO6C_{12}H_{10}F_3NO_6 with a molecular weight of 321.21 g/mol. Its structure includes a trifluoromethyl group, which is known to enhance biological activity through various mechanisms.

Enzyme Inhibition Studies

Research has indicated that compounds similar to this compound exhibit varying degrees of inhibitory effects on liver microsomal enzymes. A study reported that aryl substituted analogs showed poor to moderate inhibitory potency (4-73%) towards rat liver microsomal retinoic acid metabolizing enzymes compared to the potent inhibitor ketoconazole (80%) . The conversion of these compounds to their corresponding butanediol derivatives significantly enhanced their potency (29-78%).

Table 1: Inhibition Potency of Related Compounds

CompoundInhibition (%)Reference
Ketoconazole80
This compound4 - 73
3-(4-nitrophenyl)-1-aryl-butanediols29 - 78

Cytotoxicity Assessment

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrated moderate cytotoxicity against breast cancer MCF-7 cells and human embryonic kidney HEK293 cells . The presence of electron-withdrawing groups like trifluoromethyl has been associated with increased biological activity, likely due to enhanced interaction with cellular targets.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Reference
MCF-7Moderate
HEK293Moderate

Antibacterial Activity

The antibacterial properties of related compounds have been investigated using the agar disc-diffusion method against various bacterial strains. Compounds containing the nitrophenyl group exhibited significant activity against Gram-positive and Gram-negative bacteria. Specifically, certain derivatives demonstrated high inhibition potency against Staphylococcus aureus and Escherichia coli .

Table 3: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaActivity (IC50 µM)Reference
Methyl 2-hydroxy-4-(nitrophenyl)butanoatesStaphylococcus aureusHigh
Methyl 2-hydroxy-4-(nitrophenyl)butanoatesEscherichia coliModerate

Properties

Molecular Formula

C12H10F3NO6

Molecular Weight

321.21 g/mol

IUPAC Name

methyl 2-hydroxy-4-(4-nitrophenyl)-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C12H10F3NO6/c1-22-10(18)11(19,12(13,14)15)6-9(17)7-2-4-8(5-3-7)16(20)21/h2-5,19H,6H2,1H3

InChI Key

OJDGPWVWAMNXMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC(=O)C1=CC=C(C=C1)[N+](=O)[O-])(C(F)(F)F)O

Origin of Product

United States

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